molecular formula C3H4Br2O B1202901 2,3-Dibromopropanal CAS No. 5221-17-0

2,3-Dibromopropanal

Cat. No. B1202901
CAS RN: 5221-17-0
M. Wt: 215.87 g/mol
InChI Key: ZMDDOWQHSDJXDW-UHFFFAOYSA-N
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Description

2,3-Dibromopropanal is a chemical compound with the molecular formula C3H4Br2O . It has an average mass of 215.871 Da and a monoisotopic mass of 213.862869 Da . It is also known by other names such as 2,3-Dibromopropionaldehyde and Acrolein dibromide .


Synthesis Analysis

While specific synthesis methods for 2,3-Dibromopropanal were not found in the search results, it’s important to note that brominated compounds are often synthesized through halogenation reactions. More detailed information may be available in specialized chemical literature or databases .


Molecular Structure Analysis

The molecular structure of 2,3-Dibromopropanal consists of three carbon atoms, four hydrogen atoms, two bromine atoms, and one oxygen atom . The exact spatial configuration and bond lengths/angles would require more specific spectroscopic data for determination.


Physical And Chemical Properties Analysis

2,3-Dibromopropanal is a clear, colorless viscous liquid . It is soluble in water . More specific physical and chemical properties like boiling point, melting point, and specific gravity would require additional data.

Scientific Research Applications

  • Organic Synthesis : 2,3-Dibromopropanal is used in crystallization-induced asymmetric transformations. It is useful for obtaining enantiomerically pure (-)-(R)- and (+)-(S)-2,3-Dibromopropan-1-ol, which are important in studying dynamic resolution and asymmetric transformations (Brunetto et al., 2002).

  • Fire Retardant and Health Concerns : Used in the treatment of fabrics and various materials to make them nonflammable, 2,3-Dibromopropanal's toxic nature has raised concerns. Its use as a fire retardant and its potential mutagenic, carcinogenic, and nephrotoxic effects are significant topics of research (Choudhary, 1987).

  • Genotoxicity Studies : Research has been conducted on the genotoxicity of 2,3-Dibromopropanal. It is known to cause mutations in certain bacterial strains and can cause DNA single-stranded breaks, highlighting its potential health risks (Gordon et al., 1985).

  • Photodissociation Studies : Studies on the photodissociation of 2,3-Dibromopropanal-related compounds at specific wavelengths provide insights into the chemical's behavior under certain conditions, which is essential for understanding its stability and reactivity (Tang et al., 2005).

  • Chemical Reactions and Synthesis : 2,3-Dibromopropanal is used in the Skraup-type synthesis of various chemical compounds, demonstrating its versatility as a reagent in chemical synthesis (Lamberth et al., 2014).

  • Catalytic Reduction Studies : Its role in the catalytic reduction of certain haloalkanes has been investigated, showing its usefulness in the field of catalysis (Dahm & Peters, 1996).

  • Metabolism Studies : Research on the metabolism of 2,3-Dibromopropanal in biological systems like rats is crucial for understanding its impact on health and the environment (Jones & Wells, 1981).

  • Absorption from Fabric : Studies have shown that 2,3-Dibromopropanal can be absorbed from fabric by humans, with its metabolite found in urine samples. This has implications for consumer safety and environmental health (Blum et al., 1978).

  • Enzymatic Dehalogenation : The enzymatic dehalogenation of 2,3-Dibromopropanal by specific haloalkane dehalogenases has been studied, which is important for bioremediation and understanding biochemical pathways (Streltsov et al., 2003).

  • Chemical Dynamics : Research on the dynamics of elimination reactions involving 2,3-Dibromopropanal helps in understanding complex chemical processes and reaction mechanisms (Kötting et al., 2002).

Safety And Hazards

2,3-Dibromopropanal can cause severe eye irritation and is harmful if absorbed through the skin . It can also cause skin and respiratory tract irritation and may be harmful if swallowed or inhaled . It is considered a potential cancer hazard . In case of exposure, immediate medical attention is advised .

properties

IUPAC Name

2,3-dibromopropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Br2O/c4-1-3(5)2-6/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDDOWQHSDJXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041322
Record name 2,3-Dibromopropanal
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Molecular Weight

215.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromopropanal

CAS RN

5221-17-0
Record name 2,3-Dibromopropanal
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Record name 2,3-Dibromopropanal
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Record name 2,3-Dibromopropionaldehyde
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6737
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Record name 2,3-Dibromopropanal
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Record name 2,3-dibromopropionaldehyde
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Record name 2,3-DIBROMOPROPANAL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
JG Omichinski, EJ Søderlund, JA Bausano… - …, 1987 - academic.oup.com
Five selectively methylated analogs of the flame retardant tris(2,3-dibromopropyl)phosphate (Tris-BP) and of the nematocide 1,2-dibromo-3-chloropropane (DBCP) were synthesized …
Number of citations: 13 academic.oup.com
WP Gordon, EJ Sφderlund, JA Holme… - …, 1985 - academic.oup.com
2-Bromoacrolem (2-BA) and 2,3-dibromopropanal (2,3- DBPA), an identified and a postulated reactive metabolite of tris(2,3-dlbromopropyl)phosphate (Tris-BP), respectively, were …
Number of citations: 15 academic.oup.com
Y Segall, EC Kimmel, DR Dohn, JE Casida - Mutation Research/Genetic …, 1985 - Elsevier
The mutagenicity of halopropenals for Salmonella typhimurium strain TA100 is as follows (revertants/nmole): 2-halopropenals [H 2 C = C(X)CHO], F = <0.6, Cl = 135, Br = 1140 and I = <…
Number of citations: 20 www.sciencedirect.com
PG Pearson, JG Omichinski, TG Myers… - Chemical Research …, 1990 - ACS Publications
1, 2-Dibromo-3-chloropropane (DBCP), a haloalkane nematocide and soil fumigant, is meta-bolically activated to chemically reactive species that are direct-acting mutagens in a …
Number of citations: 26 pubs.acs.org
GL Weber, RC Steenwyk, SD Nelson… - Chemical research in …, 1995 - ACS Publications
The haloalkane l, 2-dibromo-3-chloropropane (DBCP) is a carcinogen, mutagen, nephrotoxin, and testicular toxin. The identification of AC-acetylcysteine conjugates of DBCP provides …
Number of citations: 28 pubs.acs.org
DR Dohn, MJ Graziano, JE Casida - Biochemical pharmacology, 1988 - Elsevier
Metabolism of 1,2-dibromo-3-chloropropane (DBCP) was examined by direct 13 C and 1 H- 13 C correlated two-dimensional NMR spectroscopy of bile and urine of male albino rats …
Number of citations: 23 www.sciencedirect.com
SD Nelson, JG Omichinski, L Iyer, WP Gordon… - Biochemical and …, 1984 - Elsevier
The potent mutagen 2-bromoacrolein is formed from the carcinogenic flame retardant tris(2,3-dibromopropyl)phosphate (Tris-BP) on incubation with hepatic microsomes. Substitution of …
Number of citations: 33 www.sciencedirect.com
T Shahani, HK Fun, B Kalluraya - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
In the title compound, C13H9Br2NO4, the phenyl and 2-nitrofuran rings are linked by a 2,3-dibromopropanal group, six atoms of which, including a furyl C atom, are disordered over two …
Number of citations: 11 scripts.iucr.org
B Roth, JM Smith Jr, ME Hultquist - Journal of the American …, 1951 - ACS Publications
June, 1951 2-Alkylamino Derivatives of Pteroylglutamic Acid 2865 4-amino-6, 7-dimethylpteridines. The 2-dimethyl-amino analogs of I and II were prepared by modifi-cations of the …
Number of citations: 37 pubs.acs.org
L Dulog, JS Kim - Die Makromolekulare Chemie …, 1989 - Wiley Online Library
Condensation reactions of 2,3‐dimethyl‐2,3‐butanediyldihydroxylamine (2) with three monomeric aldehydes, 4‐vinylbenzaldehyde, 4‐ethynylbenzaldehyde and 2‐propynal (1a–1c) …
Number of citations: 19 onlinelibrary.wiley.com

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